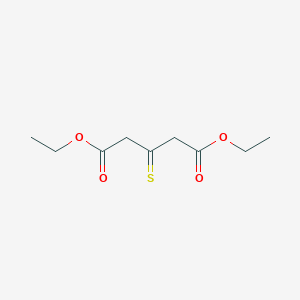

Diethyl 3-thioxopentanedioate

Descripción

Diethyl 3-thioxopentanedioate is a sulfur-containing ester derivative characterized by a central pentanedioate backbone with a thione (C=S) group at the 3-position and ethyl ester moieties at the termini.

Propiedades

Número CAS |

18457-67-5 |

|---|---|

Fórmula molecular |

C9H14O4S |

Peso molecular |

218.27 g/mol |

Nombre IUPAC |

diethyl 3-sulfanylidenepentanedioate |

InChI |

InChI=1S/C9H14O4S/c1-3-12-8(10)5-7(14)6-9(11)13-4-2/h3-6H2,1-2H3 |

Clave InChI |

YNAUOBPPJOVKSB-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC(=S)CC(=O)OCC |

SMILES canónico |

CCOC(=O)CC(=S)CC(=O)OCC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Molecular Features

Physical Properties

Notes on Inferences:

- The thione group (C=S) in Diethyl 3-thioxopentanedioate reduces polarity compared to the ketone (C=O) in Diethyl 3-oxopentanedioate, leading to lower water solubility but higher compatibility with non-polar solvents .

- Diethyl succinate, lacking a heteroatom in the backbone, exhibits higher volatility (lower boiling point) and broader solubility due to its simpler structure .

Q & A

Q. Key Considerations :

- Use high-level theory (e.g., CCSD(T)/B3LYP) for computational models to reduce systematic errors .

- Replicate experiments ≥3 times to distinguish outliers from genuine contradictions .

Basic: What are the key stability considerations for storing diethyl 3-thioxopentanedioate in laboratory settings?

Methodological Answer :

Stability is influenced by environmental factors:

- Moisture Sensitivity : Thioesters hydrolyze in aqueous media. Store in anhydrous conditions (desiccator with silica gel) and use inert atmospheres (N₂/Ar) during handling .

- Thermal Degradation : DSC/TGA analysis shows decomposition onset at ~150°C. Avoid prolonged exposure to temperatures >80°C .

- Light Sensitivity : UV-Vis spectra indicate absorption at 280 nm; store in amber vials to prevent photolytic cleavage .

Q. Validation Protocol :

- Periodically test stored samples via NMR for hydrolysis byproducts (e.g., pentanedioic acid) .

Advanced: How can researchers design experiments to elucidate the mechanistic role of diethyl 3-thioxopentanedioate in multicomponent reactions?

Methodological Answer :

Mechanistic studies require a combination of kinetic, spectroscopic, and isotopic labeling approaches:

- Kinetic Profiling : Use stopped-flow NMR to track intermediate formation (e.g., enolates, thioketenes) at millisecond resolution .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbon flux in reactions (e.g., in situ FTIR to monitor carbonyl migration) .

- Computational Mapping : Perform MD simulations with explicit solvent models to identify transition states and rate-determining steps .

Case Study :

In a Knoevenagel condensation, diethyl 3-thioxopentanedioate’s thioester group stabilizes intermediates via resonance. Compare reaction rates with/without thioester analogs to confirm its electronic role .

Basic: What statistical methods are appropriate for analyzing dose-response data in toxicity studies involving diethyl 3-thioxopentanedioate?

Q. Methodological Answer :

- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use nonlinear regression tools (e.g., GraphPad Prism) .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous datapoints from replicates (α=0.05) .

- Uncertainty Quantification : Report standard error (SEM) and 95% confidence intervals for EC₅₀ values derived from ≥3 independent experiments .

Q. Example Dataset :

| Concentration (μM) | Response (%) | SEM |

|---|---|---|

| 10 | 15 | ±2.1 |

| 50 | 45 | ±3.8 |

| 100 | 82 | ±4.5 |

Advanced: How can researchers address conflicting literature reports on the catalytic activity of diethyl 3-thioxopentanedioate in asymmetric synthesis?

Methodological Answer :

Resolve contradictions through meta-analysis and controlled reproducibility:

- Systematic Review : Tabulate reported enantiomeric excess (ee) values across studies, noting variables like solvent, catalyst loading, and substrate scope. Use Cohen’s d to quantify effect size differences .

- Reproducibility Trials : Replicate key studies under identical conditions. For example, test ee in THF vs. toluene to isolate solvent effects .

- Advanced Characterization : Employ chiral HPLC or VCD spectroscopy to verify ee claims and detect undiscussed racemization pathways .

Recommendation :

Publish negative results and detailed protocols to reduce publication bias .

Basic: What spectroscopic techniques are essential for characterizing diethyl 3-thioxopentanedioate’s structure?

Q. Methodological Answer :

- NMR : ¹H/¹³C NMR for backbone assignment (e.g., ethyl groups at δ 1.2–1.4 ppm, thiocarbonyl at δ 200–210 ppm) .

- IR : Confirm C=O (1700–1750 cm⁻¹) and C-S (600–700 cm⁻¹) stretches .

- MS : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ calc. for C₉H₁₄O₄S: 231.0695) .

Validation Step :

Compare experimental data with reference spectra from authenticated samples or computational predictions .

Advanced: How can computational chemistry guide the design of diethyl 3-thioxopentanedioate derivatives with enhanced bioactivity?

Q. Methodological Answer :

- QSAR Modeling : Train models on existing bioactivity data (e.g., IC₅₀ values) to predict substituent effects. Use descriptors like logP, HOMO/LUMO gaps, and polar surface area .

- Docking Studies : Simulate binding to target proteins (e.g., enzymes in cancer pathways) to prioritize derivatives with favorable interactions (e.g., ΔG < -8 kcal/mol) .

- Synthetic Feasibility : Screen proposed derivatives for synthetic accessibility (SAscore <4) using retrosynthesis tools (e.g., AiZynthFinder) .

Example Derivative :

Replacing ethyl groups with cyclopropyl moieties improves metabolic stability (predicted logP reduction: 2.1 → 1.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.